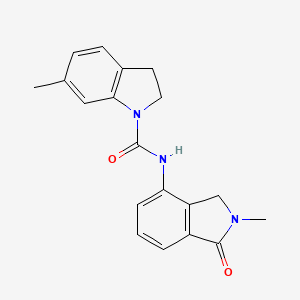
4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as CTDP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The exact mechanism of action of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood. However, it has been suggested that 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide may exert its therapeutic effects by modulating various signaling pathways in the body. For example, 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to activate AMPK, a protein kinase that regulates energy metabolism and has been implicated in the pathogenesis of several diseases.
Biochemical and physiological effects:
4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low toxicity, making it a safe compound for use in lab experiments. 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide is also stable under a range of conditions, allowing for easy storage and handling. However, one limitation of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide.
Future Directions
There are several future directions for research on 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the antimicrobial properties of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide, and its potential use as an alternative to traditional antibiotics. In addition, further studies are needed to fully understand the mechanism of action of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide, and to optimize its pharmacokinetics and pharmacodynamics for therapeutic use.
Synthesis Methods
The synthesis of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 3-cyclohexyl-1,2,4-thiadiazole-5-carbonyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been reported in several scientific publications, and the method has been optimized for high yield and purity.
Scientific Research Applications
4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide has been found to have antimicrobial activity against several bacterial strains.
properties
IUPAC Name |
4-(3-cyclohexyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5OS/c1-18(2)15(21)20-10-8-19(9-11-20)14-16-13(17-22-14)12-6-4-3-5-7-12/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBQZCGFDZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=NC(=NS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)

![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)